molecular formula C13H20O B8002577 1-(2,4,5-Trimethylphenyl)-2-butanol

1-(2,4,5-Trimethylphenyl)-2-butanol

Cat. No.: B8002577
M. Wt: 192.30 g/mol
InChI Key: SERGIJSKBQASAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,5-Trimethylphenyl)-2-butanol is a secondary alcohol characterized by a 2-butanol chain attached to a 2,4,5-trimethyl-substituted benzene ring. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric hindrance from the methyl groups on the aromatic ring.

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-13(14)8-12-7-10(3)9(2)6-11(12)4/h6-7,13-14H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERGIJSKBQASAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C(=C1)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethylphenyl)-2-butanol typically involves the reaction of 2,4,5-trimethylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

  • Formation of Grignard Reagent

    • React butyl bromide with magnesium in dry ether to form butylmagnesium bromide.
    • Reaction:

      C4H9Br+MgC4H9MgBr\text{C}_4\text{H}_9\text{Br} + \text{Mg} \rightarrow \text{C}_4\text{H}_9\text{MgBr}C4​H9​Br+Mg→C4​H9​MgBr

  • Grignard Reaction

    • Add 2,4,5-trimethylbenzaldehyde to the Grignard reagent under anhydrous conditions.
    • Reaction:

      C4H9MgBr+C9H10OC13H20O+MgBrOH\text{C}_4\text{H}_9\text{MgBr} + \text{C}_9\text{H}_{10}\text{O} \rightarrow \text{C}_{13}\text{H}_{20}\text{O} + \text{MgBrOH}C4​H9​MgBr+C9​H10​O→C13​H20​O+MgBrOH

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethylphenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 1-(2,4,5-Trimethylphenyl)-2-butanone.

    Reduction: Formation of 1-(2,4,5-Trimethylphenyl)-butane.

    Substitution: Formation of 1-(2,4,5-Trimethylphenyl)-2-bromobutane or similar halogenated compounds.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)-2-butanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,4,5-Trimethylphenyl)-2-butanol with three structurally related compounds, focusing on molecular features, functional groups, and inferred properties based on available evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
This compound C₁₃H₂₀O 192.29 Secondary alcohol High polarity (hydroxyl group); potential solvent or intermediate
2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene C₁₂H₁₅Br 239.15 Alkene, bromide Likely low polarity; reactive in electrophilic additions (e.g., Suzuki coupling)
(2-Ethylhexyl)[1-(2,4,5-trimethylphenyl)ethyl]amine C₁₉H₃₃N 275.47 Tertiary amine Basic character; potential surfactant or pharmaceutical intermediate
2,4,6-Trimethyloctadecylcyclohexane C₂₇H₅₄ 378.71 Cyclohexane, long alkyl High hydrophobicity; lubricant or surfactant applications

Key Observations:

Functional Group Influence: The hydroxyl group in this compound enhances its polarity compared to the nonpolar 2,4,6-Trimethyloctadecylcyclohexane . This polarity may improve solubility in polar solvents, unlike the highly hydrophobic cyclohexane derivative. The brominated analog (C₁₂H₁₅Br) exhibits higher molecular weight and reactivity due to the bromide substituent, making it suitable for cross-coupling reactions in synthetic chemistry .

The tertiary amine in the C₁₉H₃₃N compound may exhibit basicity and hydrogen-bonding capabilities, contrasting with the alcohol’s hydrogen-bond-donating ability.

Applications: Alcohol derivatives like this compound could serve as intermediates in fragrances or pharmaceuticals, leveraging their balanced polarity. The brominated propene analog may act as a precursor in polymer or agrochemical synthesis , while the amine derivative might find use in surfactants or corrosion inhibitors .

Research Findings and Data Gaps

Physical Properties

  • Solubility: Polar solvents like ethanol or acetone may dissolve this compound effectively, as seen in MTNI’s solubility behavior .
  • Crystallinity: Unlike nitroimidazoles (e.g., MTNI), which exhibit defined crystal morphologies , the target alcohol’s crystallization may be hindered by its flexible butanol chain.

Data Limitations

  • Critical parameters such as melting point, boiling point, and spectroscopic data (IR, NMR) for this compound are absent in the provided evidence. Further experimental studies are required to fill these gaps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.